molecular formula C10H5F3N2O2 B2801481 1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1464803-79-9

1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2801481
CAS RN: 1464803-79-9
M. Wt: 242.157
InChI Key: DAQZQDJZFNXVTO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylboronic acid is a chemical compound with the molecular formula C6H4BF3O2 . It has an average mass of 175.901 Da and a monoisotopic mass of 176.025650 Da .


Synthesis Analysis

The synthesis of 3,4,5-Trifluorophenylboronic acid involves several steps. The process starts with magnesium turnings reacting with 1-bromo-3,4,5-trifluorobenzene in anhydrous ether. The resulting mixture is then treated with dry tetrahydrofuran (THF) and trimethyl borate. After several extraction and filtration steps, the final product is obtained .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluorophenylboronic acid consists of a boronic acid group attached to a phenyl ring with three fluorine atoms at the 3rd, 4th, and 5th positions .


Chemical Reactions Analysis

3,4,5-Trifluorophenylboronic acid has been used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

3,4,5-Trifluorophenylboronic acid has a molecular formula of C6H4BF3O2, an average mass of 175.901 Da, and a monoisotopic mass of 176.025650 Da .

Scientific Research Applications

Suzuki–Miyaura Coupling

(3,4,5-Trifluorophenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. This reaction, catalyzed by transition metals, forms carbon–carbon bonds. The mild reaction conditions and functional group tolerance make it widely applicable in organic synthesis . Researchers use this coupling to create complex molecules, such as pharmaceutical intermediates and natural products.

Frustrated Lewis Pair (FLP) Chemistry

FLPs involve non-covalent interactions between Lewis acids and Lewis bases. (3,4,5-Trifluorophenyl)boronic acid serves as an archetypal borane in FLP chemistry. Its Lewis acidity, influenced by the arrangement of fluorine atoms on the aryl ring, plays a crucial role in activating small molecules like hydrogen and carbon dioxide. FLPs find applications in catalysis, hydrogen activation, and bond activation .

Safety and Hazards

According to the safety data sheet, 3,4,5-Trifluorophenylboronic acid is classified as a flammable liquid (Category 4), and it can cause skin corrosion (Category 1B) and serious eye damage (Category 1) .

properties

IUPAC Name

1-(3,4,5-trifluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O2/c11-6-3-5(4-7(12)9(6)13)15-2-1-8(14-15)10(16)17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQZQDJZFNXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid

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